molecular formula C9H9N3O3S2 B2536774 Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate CAS No. 838888-59-8

Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate

Cat. No.: B2536774
CAS No.: 838888-59-8
M. Wt: 271.31
InChI Key: QBHHPIXXEHGBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate is an organic compound that features a furan ring, a thiadiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.

    Esterification: The carboxylate ester group is formed by esterifying the carboxylic acid precursor with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Amino derivatives are common products.

    Substitution: Substituted furan derivatives are typically formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound is being explored for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity and thermal stability.

Mechanism of Action

The mechanism of action of Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methyl-1,3,4-thiadiazole: This compound shares the thiadiazole ring but lacks the furan ring and carboxylate ester group.

    2-Amino-5-phenyl-1,3,4-thiadiazole: Similar structure but with a phenyl group instead of a furan ring.

    2-Amino-5-(methylthio)-1,3,4-thiadiazole: Contains a methylthio group instead of the furan ring.

Uniqueness

Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate is unique due to the combination of the furan ring, thiadiazole ring, and carboxylate ester group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Biological Activity

Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with a thiadiazole moiety. Its molecular formula is C8H10N4O2SC_8H_{10}N_4O_2S, and it exhibits characteristics typical of heterocyclic compounds known for their bioactivity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. The compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Xanthomonas axonopodis pv. citri22 µg/ml
Xanthomonas oryzae pv. oryzae15 µg/ml

These values indicate that this compound exhibits superior antibacterial activity compared to traditional antibiotics like thiodiazole copper and bismerthiazol .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through various in vivo studies. Research indicates that derivatives containing the thiadiazole core can significantly reduce inflammation markers in animal models. For instance, one study reported a reduction in edema in rats treated with thiadiazole derivatives . The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.

Anticancer Potential

The anticancer activity of thiadiazole derivatives has also garnered attention. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The compound was found to inhibit cell proliferation effectively, with IC50 values indicating potent cytotoxicity against various cancer types .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study synthesized several thiadiazole derivatives and tested their efficacy against pathogenic bacteria. This compound was among the most effective compounds identified, particularly against Gram-negative bacteria .
  • In Vivo Anti-inflammatory Study : In an experimental model of arthritis, the compound demonstrated significant anti-inflammatory effects compared to control groups. The reduction in paw swelling correlated with decreased levels of TNF-alpha and IL-6 in serum samples .

Properties

IUPAC Name

methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S2/c1-14-7(13)6-3-2-5(15-6)4-16-9-12-11-8(10)17-9/h2-3H,4H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHHPIXXEHGBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331406
Record name methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838888-59-8
Record name methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.